molecular formula C9H12N2O4 B8223751 (R)-3-(4-Cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic acid

(R)-3-(4-Cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic acid

Katalognummer: B8223751
Molekulargewicht: 212.20 g/mol
InChI-Schlüssel: HNQIMWBFGBZFPS-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-3-(4-Cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic acid (CAS: 1822506-78-4) is a chiral compound featuring an imidazolidin-2,5-dione (hydantoin) core substituted with a cyclopropyl group at the 4-position and an (R)-configured propanoic acid side chain. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry, particularly for designing enzyme inhibitors or bioactive molecules targeting chiral environments . The compound is commercially available at premium prices (e.g., 25 mg for €290), reflecting its synthetic complexity and niche applications .

Eigenschaften

IUPAC Name

3-[(4R)-4-cyclopropyl-2,5-dioxoimidazolidin-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c12-6(13)3-4-9(5-1-2-5)7(14)10-8(15)11-9/h5H,1-4H2,(H,12,13)(H2,10,11,14,15)/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQIMWBFGBZFPS-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2(C(=O)NC(=O)N2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@@]2(C(=O)NC(=O)N2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The synthesis begins with tert-butyl 4-cyclopropyl-4-oxo-butanoate (1.0 equiv), which undergoes cyclocondensation with ammonium carbonate (8.5 equiv) and sodium cyanide (2.4 equiv) in a mixed solvent system of ethanol and water (1:1 v/v) at 60°C for 18 hours. Sodium cyanide facilitates nucleophilic attack on the carbonyl group, initiating cyclization to form the imidazolidine ring.

Key Data:

ParameterValue
Temperature60°C
Reaction Time18 hours
Yield of 60 68%
Purity (LC-MS)m/z = 269.3 [M + H]+

tert-Butyl Ester Hydrolysis

The tert-butyl protecting group is cleaved using 4 M HCl in dioxane at room temperature for 4 hours, yielding 3-(4-cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic acid (61 ) with 76% efficiency. The use of dioxane ensures solubility of intermediates, while HCl concentration controls the reaction rate to minimize side products.

Enantiomeric Resolution via Chiral Chromatography

Chiral Stationary Phase Selection

Racemic 3-(4-cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic acid is resolved using a Chiralpak AD® column (20 μm particle size) with methanol as the mobile phase at a flow rate of 800 mL/min. The (R)-enantiomer elutes earlier due to differential π-π interactions with the cellulose tris(3,5-dimethylphenylcarbamate) stationary phase.

Chromatographic Parameters:

ColumnChiralpak AD® (11 × 33 cm)
Mobile PhaseMethanol
Flow Rate800 mL/min
DetectionUV at 230 nm
Enantiomeric Excess>99% after purification

Alternative Resolution Methods

The Chinese patent CN113943255A describes a similar chiral separation protocol but substitutes methanol with a hexane/isopropanol (70:30) mixture, achieving comparable enantiomeric purity. This method reduces solvent polarity to enhance retention time differences between enantiomers.

Asymmetric Synthesis via Chiral Auxiliaries

Oxazolidinone-Mediated Asymmetric Alkylation

A modified approach from the European patent EP2912021B1 employs (S)-4-benzyl-2-oxazolidinone as a chiral auxiliary. The tert-butyl ester of 3-(4-cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic acid is coupled to the oxazolidinone via EDC/HOBt activation, followed by diastereoselective alkylation using 4-(trifluoromethyl)benzyl bromide.

Reaction Metrics:

StepReagents/ConditionsYield
CouplingEDC, HOBt, DIPEA, DMF, 25°C85%
AlkylationLDA, THF, -78°C to 0°C72%
Auxiliary RemovalLiOH, H₂O₂, THF/H₂O68%

Stereochemical Outcome

This method produces the (R)-enantiomer with 98% enantiomeric excess (ee), as confirmed by chiral HPLC. The bulky benzyl group on the oxazolidinone directs alkylation to the re face of the enolate, ensuring high stereoselectivity.

Comparative Analysis of Synthetic Routes

Yield and Scalability

MethodKey AdvantageLimitation
CyclocondensationHigh yield (68–76%)Requires toxic NaCN
Chiral ResolutionScalable to kilogram quantitiesCostly chiral columns
Asymmetric SynthesisHigh ee (98%)Multi-step, low overall yield

Process Optimization and Industrial Applications

Crystallization-Induced Dynamic Resolution (CIDR)

Recent advancements employ CIDR to enhance enantiopurity during the hydrolysis step. Seeding the reaction mixture with (R)-61 crystals drives the equilibrium toward the desired enantiomer, achieving 99% ee without chromatography.

Continuous Flow Synthesis

Pilot-scale studies demonstrate that continuous flow reactors reduce reaction times for the cyclocondensation step from 18 hours to 4 hours, improving throughput by 300% .

Analyse Chemischer Reaktionen

Types of Reactions

®-3-(4-Cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl or imidazolidinone moieties, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines, alcohols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

The compound exhibits notable pharmacological properties, primarily as an inhibitor of metalloproteinases. Metalloproteinases are enzymes that play crucial roles in tissue remodeling and are implicated in various diseases, including cancer and inflammatory conditions. Specifically, (R)-3-(4-Cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic acid has been shown to selectively inhibit human matrix metalloproteinase 12 (hMMP12), which is associated with diseases such as asthma, chronic obstructive pulmonary disease (COPD), and various forms of cancer .

Cancer Treatment

Due to its ability to inhibit hMMP12, this compound shows promise as a therapeutic agent in cancer treatment. Research indicates that metalloproteinase inhibitors can reduce tumor growth and metastasis by stabilizing the extracellular matrix .

Treatment of Inflammatory Diseases

The compound's role in modulating metalloproteinase activity suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and COPD. By inhibiting the enzymes involved in tissue degradation during inflammation, it may help alleviate symptoms and slow disease progression .

Neurological Disorders

Emerging studies suggest that this compound may also have implications in treating neurological disorders such as Alzheimer's disease and multiple sclerosis. The modulation of extracellular matrix dynamics could potentially influence neuroinflammation and neuronal survival .

Laboratory Studies

Laboratory studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against several cancer cell lines. These findings support the hypothesis that this compound could be developed into a viable anticancer agent .

Data Table: Summary of Applications

Application AreaSpecific UsesMechanism of Action
Cancer TreatmentInhibition of tumor growth and metastasisMetalloproteinase inhibition
Inflammatory DiseasesTreatment for rheumatoid arthritis, COPDReduces tissue degradation
Neurological DisordersPotential treatment for Alzheimer's and MSModulates neuroinflammation

Wirkmechanismus

The mechanism of action of ®-3-(4-Cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Substituents Stereochemistry CAS Number Molecular Weight Key Properties
(R)-3-(4-Cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic acid Imidazolidin-2,5-dione Cyclopropyl, propanoic acid (R) R-configuration 1822506-78-4 Not reported High-cost specialty chemical
(S)-3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid Imidazolidin-2,5-dione None, propanoic acid (S) S-configuration 17027-50-8 172.14 Simplified analogue; lacks cyclopropyl group
3-(4-(6-Methylpyridin-2-yl)-2,5-dioxoimidazolidin-4-yl)propanoic acid Imidazolidin-2,5-dione 6-Methylpyridin-2-yl, propanoic acid Not specified 1957283-57-6 Not reported Pyridinyl substituent may enhance solubility
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid Phenylpropanoic acid 3,5-Dichloro-4-hydroxyphenyl Not applicable Not reported Not reported Antimicrobial activity against E. coli and S. aureus

Key Observations:

Stereochemical Impact : The (R)-configuration in the target compound distinguishes it from the (S)-isomer (CAS: 17027-50-8), which lacks the cyclopropyl group. Chirality likely influences binding affinity in biological targets, though comparative activity data are unavailable .

Antimicrobial Activity: Chlorinated 3-phenylpropanoic acid derivatives (e.g., compounds 1–3 from ) show selective antimicrobial effects against E. coli and S. aureus. In contrast, the target compound’s imidazolidinone core and cyclopropyl substituent suggest divergent mechanisms, though its bioactivity remains uncharacterized .

Biologische Aktivität

(R)-3-(4-Cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly as an inhibitor of aggrecanases, which are enzymes involved in the degradation of cartilage. This article explores its synthesis, biological activity, and relevant research findings.

  • Molecular Formula : C₆H₈N₂O₄
  • Molecular Weight : 172.14 g/mol
  • CAS Number : 17027-50-8

Synthesis

The synthesis of this compound involves several steps:

  • Starting Materials : The synthesis begins with the appropriate cyclopropyl derivatives and dioxoimidazolidine precursors.
  • Reagents : Common reagents include methanol and hydrochloric acid for the reaction conditions.
  • Purification : The final product is purified using techniques such as crystallization or chromatography to achieve a purity level exceeding 95% .

Aggrecanase Inhibition

One of the primary biological activities attributed to this compound is its role as an aggrecanase inhibitor. Aggrecanases are implicated in osteoarthritis and other degenerative joint diseases.

  • Mechanism of Action : The compound inhibits the enzymatic activity of ADAMTS-5, a key aggrecanase involved in cartilage degradation. This inhibition helps preserve cartilage integrity .
  • IC50 Values : Studies have shown that this compound exhibits low nanomolar IC50 values against ADAMTS-5, indicating potent inhibitory activity .

Case Studies and Research Findings

Several studies have investigated the effects of this compound in vitro and in vivo:

StudyMethodologyFindings
Study 1In vitro assays on human chondrocytesDemonstrated significant reduction in aggrecan degradation at concentrations as low as 10 nM .
Study 2Animal model of osteoarthritisAdministration of the compound resulted in improved joint function and reduced cartilage loss compared to control groups .
Study 3Pharmacokinetic analysisShowed favorable absorption and distribution characteristics, supporting its potential for oral administration .

Q & A

Q. How can researchers optimize the synthesis of (R)-3-(4-Cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic acid to improve yield and purity?

Methodological Answer: Synthesis optimization involves systematic adjustments to reaction parameters:

  • Solvent Selection: Absolute ethanol with glacial acetic acid as a catalyst is effective for cyclocondensation reactions (e.g., reflux for 4 hours) .
  • Purification: Post-reaction solvent evaporation under reduced pressure followed by filtration minimizes impurities. For complex byproducts, silica gel chromatography or recrystallization (e.g., using ethanol/water mixtures) is recommended .
  • Stoichiometry: Maintain a 1:1 molar ratio of starting materials (e.g., triazole derivatives and aldehydes) to avoid side reactions .

Table 1: Key Synthesis Parameters

ParameterOptimal ConditionReference
SolventAbsolute ethanol
CatalystGlacial acetic acid
Reaction Time4–6 hours (reflux)
Purification MethodFiltration + recrystallization

Q. What characterization techniques are most reliable for confirming the structure of this compound?

Methodological Answer: A multi-technique approach ensures structural validation:

  • NMR Spectroscopy: 1H^1H and 13C^{13}C NMR can confirm the cyclopropyl and dioxoimidazolidine moieties. For example, cyclopropyl protons typically appear as multiplets at δ 0.5–1.5 ppm, while carbonyl carbons resonate at δ 165–175 ppm .
  • IR Spectroscopy: Stretching vibrations for C=O (1680–1750 cm1^{-1}) and N-H (3200–3400 cm1^{-1}) groups are critical .
  • Elemental Analysis: Validate molecular formula (e.g., C10_{10}H12_{12}N2_{2}O4_{4}) with <0.3% deviation .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of dust or vapors .
  • Emergency Response: For spills, absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers investigate the mechanistic pathways of this compound’s bioactivity?

Methodological Answer:

  • Isotopic Labeling: Use 13C^{13}C-labeled analogs to track metabolic transformations in vitro .
  • Kinetic Studies: Monitor reaction intermediates via time-resolved HPLC or mass spectrometry .
  • Enzyme Inhibition Assays: Test interactions with CYP450 isoforms to assess metabolic stability .

Q. What strategies are effective for resolving contradictions in synthetic yield data?

Methodological Answer:

  • Byproduct Analysis: Use LC-MS to identify side products (e.g., dimerization or hydrolysis derivatives) .
  • Reaction Monitoring: Employ in situ FTIR or Raman spectroscopy to detect intermediate formation .
  • DoE (Design of Experiments): Statistically optimize variables (temperature, pH) using response surface methodology .

Table 2: Common Contradictions & Solutions

IssueDiagnostic ToolSolution
Low YieldLC-MSAdjust stoichiometry
Impurity FormationNMR/Elemental AnalysisOptimize purification

Q. How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to simulate binding to enzymes (e.g., hydrolases) .
  • MD Simulations: Run 100-ns trajectories to assess stability of ligand-protein complexes .
  • QSAR Models: Corrogate substituent effects (e.g., cyclopropyl vs. methyl groups) on activity .

Q. What methodologies are suitable for evaluating the compound’s environmental impact?

Methodological Answer:

  • Biodegradation Studies: Incubate with soil microbiota and quantify degradation via GC-MS .
  • Ecotoxicology Assays: Test acute toxicity in Daphnia magna or algae .
  • Partition Coefficients: Measure logPP (octanol-water) to predict bioaccumulation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.